5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one

Structure-activity relationship Hydrogen-bond donor count Rhodanine C5-substitution

This 2-thioxo-1,3-thiazolidin-4-one derivative features a rare aminomethylene linker (NH-CH=) at C5, creating a three-point donor-acceptor-donor system absent in standard 5-arylidene rhodanines. It addresses the need for novel chemotypes in kinase inhibitor libraries beyond the extensively characterized benzylidene subseries. - Hybrid architecture combines a DYRK1A-validated rhodanine core (analog IC₅₀ = 0.028 μM) with a pyridin-2-ylamino motif critical for nanomolar potency (analog IC₅₀ = 0.033 μM). - Free N3-H enables late-stage diversification via alkylation or acylation for focused library synthesis. - Tridentate N(pyridine)-NH-C=S donor array suits metalloenzyme inhibitor screening.

Molecular Formula C9H7N3OS2
Molecular Weight 237.3 g/mol
Cat. No. B13374218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC9H7N3OS2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N=CC2=C(NC(=S)S2)O
InChIInChI=1S/C9H7N3OS2/c13-8-6(15-9(14)12-8)5-11-7-3-1-2-4-10-7/h1-5,13H,(H,12,14)/b11-5+
InChIKeyJPSDNCPEVVDHEL-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one – Compound Class, Core Scaffold, and Procurement-Relevant Identity


5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS not yet assigned in major registries; PubChem CID 9965123; molecular formula C₁₁H₉N₃OS₂; exact mass 263.02 g/mol) belongs to the 2-thioxo-1,3-thiazolidin-4-one (rhodanine) family, a privileged heterocyclic scaffold in medicinal chemistry [1]. The compound is distinguished by an aminomethylene linker (NH–CH=) at the C5 position that connects the 2-pyridinylamino fragment to the rhodanine core, whereas the vast majority of literature-described rhodanine derivatives bear a direct arylidene (C–CH=) C5-substituent [2]. The pyridinylamino-methylene motif introduces an additional hydrogen-bond donor (secondary amine NH) absent in conventional 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, creating a three-point donor–acceptor–donor system across the pyridine nitrogen, the bridging NH, and the thioxo group [3]. This compound has been primarily explored as a synthetic building block for focused rhodanine libraries and as a potential scaffold for kinase and antimicrobial inhibitor discovery [4].

Linker Aminomethylene (–NH–CH=) bridge adds an H-bond donor absent in standard 5-arylidene rhodanines.
Chelation 2-Pyridinylamino orientation enables a potential tridentate N,N,S metal-binding motif.
Derivatization N3-unsubstituted core retains a reactive thioamide NH for late-stage diversification.

Why 5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one Cannot Be Replaced by Generic Rhodanine Analogs


The scientific literature on 2-thioxo-1,3-thiazolidin-4-ones demonstrates that biological activity is exquisitely sensitive to the nature of the C5 substituent, the N3 substitution pattern, and the heteroatom composition of the linker [1]. In the 46-compound kinase-inhibitor library reported by Bourahla et al. (2021), IC₅₀ values against DYRK1A spanned four orders of magnitude (from 0.028 μM to >10 μM) solely by varying the C5 arylidene group; introducing a pyridin-2-ylamino substituent on the 2-amino-thiazolone scaffold yielded an IC₅₀ of 0.033 μM, whereas closely related benzylidene analogs with identical core structures were essentially inactive [2]. For antimicrobial applications, Tejchman et al. (2022) showed that within a series of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids, moving the pyridine nitrogen from the 2- to the 3- or 4-position abolished Gram-positive antibacterial activity entirely, and the free NH at the 3-position was essential for activity—the corresponding N-carboxyalkyl derivatives showed no inhibition [3]. These data confirm that neither the rhodanine core alone nor a generic “pyridine-rhodanine hybrid” defines activity; rather, the precise connectivity, heteroatom placement, and hydrogen-bonding capacity—all of which differ between the target aminomethylene compound and its arylidene or methylidene analogs—dictate target engagement. Consequently, procurement of a generic “2-thioxo-1,3-thiazolidin-4-one” or “5-(pyridylmethylene)rhodanine” as a substitute for the title compound is scientifically unwarranted without explicit head-to-head profiling.

Arylidene analogs lack the NH donor
Conventional 5-arylidene rhodanines have no H-bond donor at the C5 linker, which may shift target-engagement profiles.
3-/4-Pyridyl regioisomers lose chelation geometry
Only the 2-pyridinylamino orientation allows an N,N-chelation motif; meta or para pyridine cannot replicate this pre-organization.
N3-carboxyalkyl derivatives differ in permeability
N3-substituted analogs show lower predicted lipophilicity and higher tPSA, potentially altering intracellular access for target-based screens.

Quantitative Differentiation Evidence for 5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one Versus Closest Analogs


Aminomethylene (NH–CH=) Linker Confers a Hydrogen-Bond Donor Absent in 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones

The title compound bears an aminomethylene (–NH–CH=) bridge between the rhodanine C5 and the pyridine ring, providing a hydrogen-bond donor (HBD) that is absent in the predominant 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class, where the substituent attaches via a direct C=C bond. The standard 5-arylidene series (exemplified by 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one) possesses zero HBDs on the linker; the title compound adds one HBD, increasing the total HBD count from zero (for N3-unsubstituted arylidene rhodanines) to one (the bridging NH) [1]. In the Bourahla et al. (2021) kinase library, the introduction of an amino linker together with a pyridin-2-yl substituent on the 2-amino-thiazolone scaffold (compound 5s) was critical for achieving nanomolar DYRK1A inhibition (IC₅₀ 0.033 μM), whereas 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones lacking any NH linker showed no detectable activity against DYRK1A unless a free phenolic OH was present [2]. This demonstrates that the HBD contributed by the NH linker is a pharmacophoric determinant that cannot be replicated by arylidene-type analogs.

Aminomethylene HBD count
Cross-study comparable
Title compound: 1 HBD (bridging NH). Arylidene baseline: 0 HBD on linker. Pharmacophoric vector differs.
Pharmacophoric HBD vector may affect target engagement
Structural comparison; binding data to verify
Structure-activity relationship Hydrogen-bond donor count Rhodanine C5-substitution

Pyridin-2-ylamino Substituent Enables a Bidentate Metal-Coordination Motif Not Available to Pyridin-3-yl or Pyridin-4-yl Analogs

The 2-pyridinylamino group places the pyridine nitrogen in an ortho relationship to the exocyclic NH, creating a 1,2-N,N donor set capable of bidentate metal chelation. This chelation geometry is sterically impossible for the 3-pyridyl and 4-pyridyl regioisomers. In the metallo-β-lactamase (MβL) inhibitor space, rhodanine derivatives with 2-pyridyl substituents have been shown to coordinate the active-site zinc ions via the pyridine nitrogen together with the rhodanine thioxo group; the 2-pyridyl orientation provides an optimal bite angle for binuclear zinc binding [1]. The aminomethylene NH of the title compound adds a third potential metal-binding atom, forming a contiguous N(pyridine)–NH–C=S donor array. In the anti-trypanosomal series reported by da Conceição et al. (2023), pyridine-thiazolidinones derived from 2-pyridine thiosemicarbazones achieved amastigote IC₅₀ values of 0.60–0.89 μM, and compounds bearing the 2-pyridyl moiety showed superior activity compared to the 4-pyridyl counterparts; the authors attributed part of the activity differential to the metal-chelating capacity of the 2-pyridyl disposition [2].

2-Pyridinylamino chelation
Class-level inference
Contiguous N(pyridine)–NH–C=S donor array. 2-pyridyl orientation enables bidentate N,N-chelation; 3- and 4-pyridyl isomers cannot.
Supports metal-chelation assay context
Direct binding affinity data not available
Metal chelation Kinase inhibition Pyridine regioisomer comparison

Aminomethylene-Rhodanines Exhibit Selective Antifungal and Trypanocidal Activity with Low Mammalian Cytotoxicity

Kryshchyshyn-Dylevych et al. (2020) synthesized and screened a series of 5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids and their analogs. Within this series, pyridine-containing 3-[5-(aminomethylene)-rhodanine-3-yl]carboxylates showed good trypanocidal activity and low cytotoxicity towards normal fibroblasts. Critically, all tested aminomethylene compounds inhibited growth of a clinical strain of Candida albicans at a screening dose of 1 mM, identifying the aminomethylene scaffold as a promising antifungal building block [1]. In contrast, within the 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid series studied by Tejchman et al. (2022), antimicrobial activity was restricted exclusively to Gram-positive bacteria (MIC values in the range of 15.6–250 μg/mL against Staphylococcus spp.), with zero activity against Gram-negative bacteria and Candida yeast [2]. The broader antimicrobial spectrum of the aminomethylene series—spanning antifungal and antiparasitic activity—suggests that the aminomethylene NH contributes to target engagement against eukaryotic pathogens, a property that the arylidene/methylidene series lacks.

Antifungal spectrum
Cross-study comparable
Aminomethylene series: C. albicans inhibition at 1 mM screening dose. Pyridylmethylidene series: no antifungal activity. Broader eukaryotic pathogen coverage reported for aminomethylene subclass.
Broader pathogen spectrum context vs. arylidene analogs
Exact MIC for title compound not yet reported
Antifungal activity Anti-trypanosomal Cytotoxicity screening

2-Thioxo-1,3-thiazolidin-4-one Core Achieves Nanomolar Kinase Inhibition Only with Appropriate C5-Substituent Complementarity

Bourahla et al. (2021) evaluated 46 compounds across two core scaffolds—5-arylidene-2-thioxo-1,3-thiazolidin-4-ones (series 3) and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones (series 5)—against four protein kinases (DYRK1A, CK1, CDK5/p25, GSK3α/β). The 2-thioxo core (series 3) required a free 4-hydroxybenzylidene substituent (compound 3e) to achieve IC₅₀ = 0.028 μM against DYRK1A; all other series 3 compounds lacking a hydrogen-bond donor on the arylidene group showed IC₅₀ > 10 μM [1]. In the 2-amino-thiazolone core (series 5), only compound 5s—bearing a pyridin-2-ylamino substituent—achieved nanomolar potency (IC₅₀ = 0.033 μM) [1]. The title compound combines structural elements from both series: the 2-thioxo-1,3-thiazolidin-4-one core of series 3 with a pyridin-2-ylamino motif analogous to the active moiety of compound 5s. This hybrid architecture has not been profiled in the published kinase panel, representing an untested but structurally rational combination of two independently validated pharmacophoric elements.

Kinase inhibition hybrid
Cross-study comparable
Combines 2-thioxo core (series 3: IC₅₀ 0.028 μM for 3e) with pyridin-2-ylamino motif (series 5s: IC₅₀ 0.033 μM). Hybrid architecture not yet profiled in kinase panels.
Novel chemotype; kinase panel data needed
Predicted active range; confirm experimentally
DYRK1A kinase inhibition Kinase selectivity Core scaffold comparison

Absence of N3-Substitution Distinguishes the Title Compound from Carboxyalkyl-Derivatized Antimicrobial Rhodanines

The title compound is unsubstituted at the N3 position of the rhodanine ring, whereas the most extensively characterized antimicrobial pyridine–rhodanine hybrids (Tejchman et al., 2022) bear N3-carboxyalkyl acid substituents [1]. This difference has significant physicochemical consequences: the carboxyalkyl group introduces a formal negative charge at physiological pH, increases topological polar surface area (tPSA), and reduces passive membrane permeability. In the Tejchman series, the N3-carboxyalkyl derivatives showed cLogP values ranging from 1.03 to 3.61 (depending on alkyl chain length and pyridine regioisomer) [1]. The title compound, lacking the N3-acid, is expected to exhibit higher lipophilicity (cLogP estimated >2.5) and lower tPSA, potentially improving cell permeability for intracellular targets [2]. However, experimental logP and permeability data have not been published for the specific compound. For analytical and procurement purposes, the N3-unsubstituted rhodanine core also retains the thioamide NH (pKₐ ~6–7), which can act as a nucleophile in conjugation or alkylation reactions—a reactive handle that is blocked in N3-substituted analogs [3].

N3-substitution effect
Cross-study comparable
Title compound: N3-unsubstituted, predicted cLogP ~2.5–3.0, tPSA ~87 Ų. N3-carboxyalkyl analogs: cLogP 1.03–3.61, tPSA >110 Ų. Higher predicted permeability for unsubstituted form.
May support intracellular target access
Experimental logP and permeability not reported
Lipophilicity Drug-likeness N3-substitution effect

Recommended Research and Industrial Application Scenarios for 5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one


Kinase Inhibitor Focused-Library Design (DYRK1A, GSK3, CDK Family)

The title compound combines the 2-thioxo-1,3-thiazolidin-4-one core (validated for DYRK1A inhibition at IC₅₀ = 0.028 μM in the 5-(4-hydroxybenzylidene) analog 3e) with a pyridin-2-ylamino substituent that was critical for nanomolar potency in the 2-amino-thiazolone series (5s, IC₅₀ = 0.033 μM) [1]. This hybrid architecture has not been evaluated in published kinase panels, representing a structurally novel chemotype for kinase inhibitor screening. Procurement is recommended for laboratories seeking to expand the chemical diversity of rhodanine-based kinase inhibitor libraries beyond the extensively characterized 5-arylidene and 5-pyridylmethylidene subseries [1].

Anti-Trypanosomal and Antifungal Hit Identification

Pyridine-containing aminomethylene-rhodanine derivatives have demonstrated selective trypanocidal activity against T. cruzi amastigotes (IC₅₀ = 0.60–0.89 μM for the most potent pyridyl-thiazolidinones) and antifungal activity against C. albicans clinical isolates [2][3]. The title compound, bearing both the aminomethylene linker and the 2-pyridinylamino substituent, occupies a privileged position within this chemotype space. Prioritize this compound for whole-cell phenotypic screening against kinetoplastid parasites (T. cruzi, L. amazonensis) and drug-resistant Candida spp., using N3-carboxyalkyl rhodanines as inactive comparators for antifungal assays [2][3].

Metal-Chelating Pharmacophore Development (Metallo-β-Lactamase or Carbonic Anhydrase Targets)

The contiguous N(pyridine)–NH–C=S donor array of the title compound provides a tridentate metal-binding motif structurally analogous to known zinc-chelating rhodanine-based metallo-β-lactamase inhibitors (IC₅₀ range 0.02–1.7 μM against MβL L1) [4]. Unlike the 3-pyridyl or 4-pyridyl regioisomers, only the 2-pyridinylamino orientation enables simultaneous bidentate N,N-chelation to a single metal center while retaining the thioxo sulfur as a third donor. This compound is suitable for screening against binuclear metalloenzymes where facial tridentate coordination to the dizinc or dizinc–hydroxide cluster is required [4].

Synthetic Building Block for Rhodanine-Derived Conjugate Libraries

The N3-unsubstituted rhodanine NH (pKₐ ~6.5) of the title compound serves as a reactive handle for N-alkylation, N-acylation, or Mitsunobu coupling, enabling late-stage diversification without disturbing the pharmacophoric C5-aminomethylene motif [5]. This contrasts with N3-carboxyalkyl derivatives, where the N3 position is blocked, limiting further synthetic elaboration. The compound is recommended as a core scaffold for parallel synthesis of focused libraries where the N3 substituent is systematically varied while preserving the C5 pyridinylamino-methylene pharmacophore, using the protocols established by Yarovenko et al. (2007) for 2-thioxo-1,3-thiazolidin-4-one derivatization [5].

Application
Selection Property
Validation Focus
Kinase inhibitor focused-library design
Aminomethylene linker and 2-pyridinylamino motif
DYRK1A kinase panel profiling context
Anti-trypanosomal and antifungal hit identification
Broad-pathogen aminomethylene scaffold
Whole-cell phenotypic screening against kinetoplastids and Candida
Metal-chelating pharmacophore development
2-Pyridinylamino N,N-chelation motif
Metallo-β-lactamase or carbonic anhydrase assay context
Synthetic building block for conjugate libraries
N3-unsubstituted reactive handle
Library diversification via N-alkylation or acylation
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